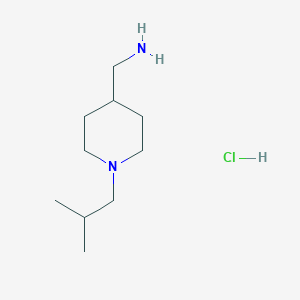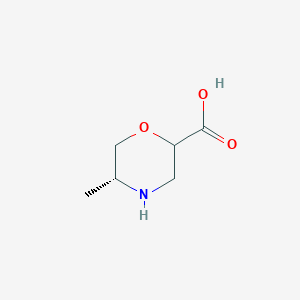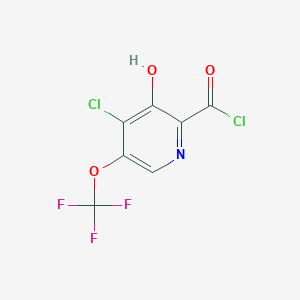
4-Chloro-3-hydroxy-5-(trifluoromethoxy)picolinoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-hydroxy-5-(trifluoromethoxy)picolinoyl chloride is a chemical compound known for its unique structural properties and reactivity It contains a chloro group, a hydroxy group, and a trifluoromethoxy group attached to a picolinoyl chloride backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-hydroxy-5-(trifluoromethoxy)picolinoyl chloride typically involves the chlorination of 4-Chloro-3-hydroxy-5-(trifluoromethoxy)picolinic acid. The reaction is carried out under controlled conditions using thionyl chloride or oxalyl chloride as chlorinating agents. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-hydroxy-5-(trifluoromethoxy)picolinoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols.
Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted picolinoyl derivatives.
Oxidation: Formation of picolinoyl ketones or aldehydes.
Reduction: Formation of reduced picolinoyl derivatives.
Scientific Research Applications
4-Chloro-3-hydroxy-5-(trifluoromethoxy)picolinoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-hydroxy-5-(trifluoromethoxy)picolinoyl chloride involves its reactivity with various nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the hydroxy and trifluoromethoxy groups influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-hydroxy-5-(trifluoromethoxy)aniline
- 4-Chloro-3-hydroxy-5-(trifluoromethoxy)benzoic acid
Uniqueness
4-Chloro-3-hydroxy-5-(trifluoromethoxy)picolinoyl chloride is unique due to the presence of the picolinoyl chloride backbone, which imparts distinct reactivity and properties compared to other similar compounds. The trifluoromethoxy group also enhances its chemical stability and potential biological activity.
Properties
Molecular Formula |
C7H2Cl2F3NO3 |
|---|---|
Molecular Weight |
275.99 g/mol |
IUPAC Name |
4-chloro-3-hydroxy-5-(trifluoromethoxy)pyridine-2-carbonyl chloride |
InChI |
InChI=1S/C7H2Cl2F3NO3/c8-3-2(16-7(10,11)12)1-13-4(5(3)14)6(9)15/h1,14H |
InChI Key |
LWTNSWGIHHKBRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)C(=O)Cl)O)Cl)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



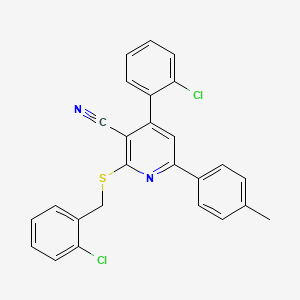

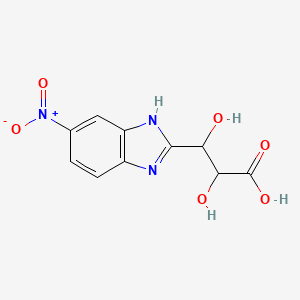
![3-(3-Fluorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11775622.png)
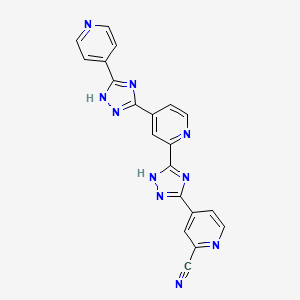
![7-tert-Butyl 3-methyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-3,7(6H)-dicarboxylate](/img/structure/B11775643.png)
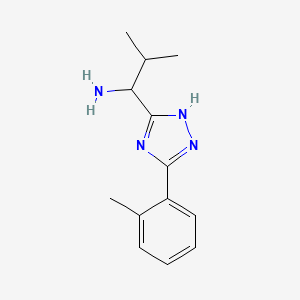
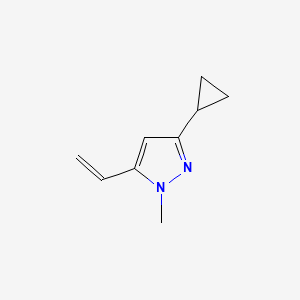
![4-(5-(3,6-Dichlorobenzo[b]thiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B11775666.png)

